molecular formula C16H14O B11881311 2-(4-Methylphenyl)-4H-1-benzopyran CAS No. 66715-21-7

2-(4-Methylphenyl)-4H-1-benzopyran

Katalognummer: B11881311
CAS-Nummer: 66715-21-7
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: MJTCSCOWIKIGIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methylphenyl)-4H-1-benzopyran is an organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)-4H-1-benzopyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 4-methylphenyl-substituted chalcones using acidic or basic catalysts. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods also focus on minimizing waste and improving the sustainability of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Methylphenyl)-4H-1-benzopyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound to its reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzopyran ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced benzopyran derivatives.

    Substitution: Formation of halogenated benzopyran derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Methylphenyl)-4H-1-benzopyran has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(4-Methylphenyl)-4H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

    2-(4-Methylphenyl)-4H-1-benzopyran-4-one: A ketone derivative with similar structural features.

    4-Methyl-2H-chromen-2-one: Another benzopyran derivative with a different substitution pattern.

    4-Methyl-7-hydroxycoumarin: A hydroxylated benzopyran derivative with distinct biological activities.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

66715-21-7

Molekularformel

C16H14O

Molekulargewicht

222.28 g/mol

IUPAC-Name

2-(4-methylphenyl)-4H-chromene

InChI

InChI=1S/C16H14O/c1-12-6-8-14(9-7-12)16-11-10-13-4-2-3-5-15(13)17-16/h2-9,11H,10H2,1H3

InChI-Schlüssel

MJTCSCOWIKIGIL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=CCC3=CC=CC=C3O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.